

An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)cyclopropanecarbohydrazide

Cat. No.: B455829

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

2-(4-Chlorophenyl)cyclopropanecarbohydrazide is a distinct chemical entity identified by the CAS Number 90794-53-9.^{[1][2]} Its molecular structure, combining a 4-chlorophenyl group, a cyclopropane ring, and a carbohydrazide functional group, positions it as a compound of interest in medicinal chemistry and drug discovery. The constituent moieties are known to be present in various biologically active molecules. This guide provides a comprehensive overview of its structure, a plausible synthetic route based on established chemical principles, its physicochemical properties, and a discussion of its potential applications grounded in the known significance of its structural components.

It is important to note that while this compound is commercially available for research purposes, there is a notable scarcity of published peer-reviewed literature detailing its specific synthesis, characterization, and biological activity. Therefore, this guide synthesizes information from general chemical principles and data on closely related analogues to provide a robust and scientifically grounded resource.

Chemical Structure and Identification

The fundamental identity of this compound is established by its unique arrangement of atoms and functional groups.

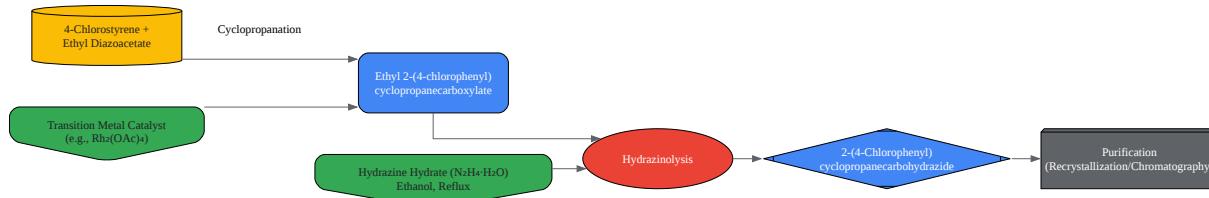
- Chemical Name: **2-(4-chlorophenyl)cyclopropanecarbohydrazide**[\[1\]](#)
- CAS Number: 90794-53-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₁₁ClN₂O[\[1\]](#)
- Molecular Weight: 210.66 g/mol [\[1\]](#)

The structure features a cyclopropane ring, a three-membered carbocycle known for inducing conformational rigidity and metabolic stability in drug molecules. This ring is substituted with a 4-chlorophenyl group, a common substituent in pharmaceuticals that can influence binding affinity and metabolic pathways. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can act as a pharmacophore and a synthetic handle for further derivatization.

Caption: 2D Structure of **2-(4-Chlorophenyl)cyclopropanecarbohydrazide**.

Physicochemical Properties

Experimentally determined physicochemical data for this specific compound are not widely reported. The following table summarizes properties obtained from computational models, which are useful for initial experimental design and theoretical assessment.


Property	Value	Source
Molecular Weight	210.66 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O	[1]
Purity	>97% (Typical Commercial Grade)	[1]
Physical State	Solid (Predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for **2-(4-Chlorophenyl)cyclopropanecarbohydrazide** is not readily available in the scientific literature. However, a logical and efficient synthetic route can be proposed based on well-established organic chemistry reactions, particularly the conversion of a carboxylic acid ester to a carbohydrazide.

The overall synthetic strategy involves two primary stages:

- Synthesis of the Precursor: Preparation of the key intermediate, 2-(4-chlorophenyl)cyclopropanecarboxylic acid or its corresponding ester.
- Hydrazinolysis: Conversion of the ester intermediate into the final carbohydrazide product.

[Click to download full resolution via product page](#)

Caption: Proposed Synthetic Workflow.

Part 1: Synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate (Precursor)

The synthesis of the cyclopropane ring is a critical step. A common and effective method is the transition metal-catalyzed reaction of an alkene with a diazo compound.

Protocol:

- Reaction Setup: To a solution of 4-chlorostyrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a transition metal catalyst, such as Rhodium(II) acetate dimer (Rh₂(OAc)₄).
- Addition of Diazoacetate: Slowly add ethyl diazoacetate to the reaction mixture at room temperature. The slow addition is crucial to control the reaction rate and minimize the formation of side products.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Workup:** Once the reaction is complete, the catalyst is removed by filtration through a pad of silica gel. The solvent is then removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography to yield ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate as a mixture of cis and trans isomers, which can often be separated if required.

Causality and Insights: The choice of a rhodium catalyst is based on its high efficiency and selectivity for cyclopropanation reactions with diazo compounds. This method avoids harsh conditions and provides good yields of the desired cyclopropane structure.

Part 2: Synthesis of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide

This step involves the conversion of the synthesized ester into the final carbohydrazide product via hydrazinolysis. This is a standard and high-yielding reaction.[\[3\]](#)[\[4\]](#)

Protocol:

- **Reaction Setup:** Dissolve the ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate in a suitable alcohol solvent, typically ethanol.
- **Addition of Hydrazine Hydrate:** Add an excess of hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) to the solution.[\[4\]](#) Using a significant excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of diacylhydrazine side products.[\[3\]](#)
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours).
- **Reaction Monitoring:** Monitor the disappearance of the starting ester by TLC.
- **Product Isolation:** Upon completion, cool the reaction mixture. The product, being a solid, will often precipitate out of the solution. The precipitate can be collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **2-(4-chlorophenyl)cyclopropanecarbohydrazide**.

Trustworthiness of the Protocol: This two-stage synthetic approach relies on two of the most robust and well-documented reactions in organic synthesis: transition-metal catalyzed cyclopropanation and ester hydrazinolysis. The protocols are based on standard laboratory procedures that are widely validated across a vast range of substrates.

Potential Applications and Scientific Context

While specific biological data for **2-(4-Chlorophenyl)cyclopropanecarbohydrazide** is lacking, the structural motifs present in the molecule provide a strong rationale for its potential utility in drug discovery.

- The Cyclopropane Ring: The inclusion of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase potency, and improve brain permeability.^[5] Its rigid structure can lock the molecule into a bioactive conformation, leading to more favorable binding with biological targets.^[5]
- The Carbohydrazide Moiety: Carbohydrazide derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.^{[4][6]} The hydrazide group can act as a key pharmacophore, forming hydrogen bonds with receptor sites.
- Combined Potential: The combination of these fragments suggests that **2-(4-Chlorophenyl)cyclopropanecarbohydrazide** could serve as a valuable scaffold or lead compound for developing novel therapeutics. Its potential as an intermediate for synthesizing more complex molecules, such as 1,3,4-oxadiazoles, which also have known biological activities, is another area of interest.^[7]

Safety and Handling

Detailed toxicology data for this compound is not available. As with any research chemical with unknown properties, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

2-(4-Chlorophenyl)cyclopropanecarbohydrazide (CAS 90794-53-9) is a chemical compound with significant potential as a building block or lead structure in the field of drug development. While a detailed body of literature on this specific molecule is yet to be established, its structure, composed of pharmacologically relevant cyclopropane, chlorophenyl, and carbohydrazide moieties, provides a strong basis for its investigation. The synthetic pathway outlined in this guide, based on established and reliable chemical transformations, offers a clear and practical approach for its preparation in a laboratory setting. Further research into the biological activities of this compound is warranted and could unveil novel therapeutic applications.

References

- ChemFun. (n.d.). Cas no 90794-53-9 (2-(4-chlorophenyl)cyclopropane-1-carbohydrazide). Retrieved from [\[Link\]](#)
- Yang, X., & Shi, Y. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N'-Substituted-Hydrazides with PPh₃/CX₄. *Tetrahedron Letters*, 46(3), 435-437.
- Various Authors. (2022). Natural products, drugs and pesticides containing cyclopropanecarboxylic acid fragments. *Journal of Pesticide Science*, 24(2), 248-259.
- 001CHEMICAL. (n.d.). CAS No. 90794-53-9, 2-(4-chlorophenyl)cyclopropane-1-carbohydrazide. Retrieved from [\[Link\]](#)
- Toma, L., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. *Chemistry – A European Journal*, 22(38), 13492-13501.
- Gholampour, Z., et al. (2023). A Review on Synthesis of Carbohydrazide Derivatives. *Asian Journal of Green Chemistry*, 7(2), 89-112.
- Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [\[Link\]](#)
- 001CHEMICAL. (n.d.). CAS No. 90794-53-9, 2-(4-chlorophenyl)cyclopropane-1-carbohydrazide. Retrieved from [\[Link\]](#)
- Rehman, A., et al. (2014). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. *Tropical Journal of*

Pharmaceutical Research, 13(12), 2049-2056.

- LookChem. (n.d.). Cas 2434-53-9, 6-Amino-1-methyluracil. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 001chemical.com [001chemical.com]
- 2. 001chemical.com [001chemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b455829#2-4-chlorophenyl-cyclopropanecarbohydrazide-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com